Lanopepden

Antibacterial Resistance Respiratory Tract Infections Peptide Deformylase Inhibition

Researchers studying peptide deformylase (PDF) biology often lack well-characterized tool compounds with validated potency against multidrug-resistant strains. Lanopepden (GSK1322322) is a selective PDF inhibitor with established MIC90 values (1-4 μg/mL) against MRSA and macrolide-resistant pneumococci, documented QC ranges for ATCC control strains (S. aureus ATCC 29213 MIC 1-4 μg/mL; S. pneumoniae ATCC 49619 MIC 0.12-0.5 μg/mL), and ≥3-log10 CFU reduction at 4× MIC against H. influenzae. Its orthogonal mechanism-distinct from β-lactams, macrolides, fluoroquinolones, and oxazolidinones-eliminates cross-resistance, making it an essential benchmark for PDF inhibitor screening and resistance studies.

Molecular Formula C22H34FN7O4
Molecular Weight 479.5 g/mol
CAS No. 1152107-25-9
Cat. No. B608455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanopepden
CAS1152107-25-9
SynonymsGSK-1322322;  GSK1322322;  GSK 1322322;  GSK-1322322B;  GSK-322;  GSK322;  GSK 322;  GSK-1322322J;  Lanopepden;  GSK 1322322B
Molecular FormulaC22H34FN7O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O
InChIInChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1
InChIKeySWHNZGMQMGFQGW-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanopepden (GSK1322322): Peptide Deformylase Inhibitor


Lanopepden (also designated GSK1322322) is a small-molecule, selective inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme required for N-terminal formyl group removal during prokaryotic protein maturation [1]. Inhibition of PDF arrests bacterial protein synthesis, conferring bacteriostatic and, at elevated multiples of the MIC, bactericidal activity against a range of clinically significant Gram-positive and Gram-negative pathogens [2]. Lanopepden has demonstrated potent in vitro activity against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Streptococcus pyogenes, and Staphylococcus aureus, including strains resistant to widely prescribed classes such as β-lactams, macrolides, and fluoroquinolones . The compound has advanced to Phase II clinical evaluation for acute bacterial skin and skin structure infections (ABSSSI) and hospitalized community-acquired pneumonia (CAP), underscoring its translational relevance [3].

Target Bacterial peptide deformylase (PDF) inhibition
Resistance context Active against β-lactam, macrolide, and fluoroquinolone-resistant isolates
Research stage Phase II clinical isolate panels and in vitro infection models

Why Generics Cannot Replace Lanopepden


Generic substitution among antibacterial agents is precluded by distinct resistance profiles, mechanistic divergence, and disparate bactericidal kinetics. Lanopepden's inhibition of peptide deformylase represents a mechanism orthogonal to that of β-lactams (cell wall synthesis), macrolides (50S ribosome), fluoroquinolones (DNA gyrase/topoisomerase IV), and oxazolidinones (initiation complex) [1]. Consequently, pre-existing resistance to these conventional classes does not confer cross-resistance to Lanopepden; the compound retains full potency against methicillin-resistant S. aureus (MRSA), macrolide-resistant S. pneumoniae and S. pyogenes, and levofloxacin-resistant strains [2]. Furthermore, in time-kill analyses, Lanopepden achieves ≥3-log10 reductions in colony-forming units (CFU) at 4× MIC against key respiratory pathogens, a threshold of bactericidal activity that is not uniformly observed with comparator agents such as linezolid against S. aureus or azithromycin against H. influenzae [3]. These quantitative differentiators render Lanopepden a non-fungible research tool for interrogating PDF biology and evaluating novel anti-infective strategies against multidrug-resistant organisms.

Mechanism mismatch
β-Lactams, macrolides, and fluoroquinolones target cell wall, ribosome, or topoisomerase; resistance to these classes may not predict PDF inhibitor susceptibility.
Bactericidal profile may differ
Time-kill kinetics and cidality against S. aureus may not transfer from linezolid or azithromycin; PDF inhibition yields distinct killing dynamics.

Lanopepden: Comparative Potency Evidence


Macrolide-Resistant S. pneumoniae Potency

Against a collection of 165 penicillin-resistant S. pneumoniae clinical isolates, Lanopepden (GSK1322322) demonstrated an MIC90 of 1 μg/mL. In contrast, the macrolide antibiotic azithromycin exhibited an MIC90 exceeding 8 μg/mL against the same panel, with 84.2% of strains categorized as resistant [1]. This differential potency is further corroborated by the fact that 97% of penicillin-resistant strains and 93% of levofloxacin-resistant strains were inhibited by Lanopepden at 1 μg/mL [2].

S. pneumoniae MIC90
Head-to-head
1 μg/mL vs >8 μg/mL
Supports screening in macrolide-resistant pneumococci context
165 penicillin-R isolates; CLSI broth microdilution
Antibacterial Resistance Respiratory Tract Infections Peptide Deformylase Inhibition

MRSA Activity Unaffected by β-Lactam Resistance

Lanopepden maintained an MIC90 of 4 μg/mL against 414 methicillin-resistant S. aureus (MRSA) isolates, identical to its MIC90 against methicillin-susceptible S. aureus (MSSA) strains [1]. Over 95% of all S. aureus strains tested (n=940) were inhibited by Lanopepden at 4 μg/mL, irrespective of their susceptibility to methicillin, macrolides, or levofloxacin [2]. In contrast, β-lactam antibiotics such as ampicillin are uniformly ineffective against MRSA due to mecA-mediated resistance.

MRSA MIC90
Head-to-head
4 μg/mL unchanged vs MSSA
PDF inhibition independent of β-lactam resistance mechanisms
414 MRSA, 526 MSSA isolates; MIC identical
MRSA Skin and Soft Tissue Infections Antibacterial Drug Discovery

Bactericidal Activity Against Key Respiratory Pathogens

In time-kill studies, Lanopepden at 4× MIC achieved a ≥3-log10 reduction in CFU/mL within 24 hours against 29 of 33 tested strains of S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus [1]. Specifically, against S. aureus (n=9 strains), Lanopepden at 4× MIC produced a ≥3-log10 kill in 7 of 9 strains at 24 hours, whereas linezolid, a comparator oxazolidinone, achieved a ≥3-log10 kill in 0 of 9 strains under identical conditions [2]. For H. influenzae (n=8 strains), Lanopepden at 4× MIC resulted in a ≥3-log10 kill in all 8 strains by 24 hours, compared to azithromycin which achieved this benchmark in only 6 of 8 strains [3].

Time-kill bactericidal activity
Head-to-head
≥3-log10 kill in 29/33 strains
4× MIC, 24h
Supports cidal endpoint in time-kill assay context
S. aureus 7/9 cidal; linezolid 0/9. H. influenzae 8/8 cidal
Bactericidal Kinetics Time-Kill Assay Respiratory Pathogens

H. influenzae Potency Independent of β-Lactamase

Against a global collection of 2,370 H. influenzae clinical isolates, Lanopepden exhibited an MIC90 of 4 μg/mL for β-lactamase-negative strains and 8 μg/mL for β-lactamase-positive strains [1]. In stark contrast, ampicillin showed an MIC90 of 1 μg/mL against β-lactamase-negative strains but 64 μg/mL against β-lactamase-positive strains, reflecting a 64-fold shift in potency due to enzymatic inactivation [2]. Lanopepden inhibited 88.8% of β-lactamase-positive H. influenzae strains at 4 μg/mL [3].

H. influenzae MIC90
Head-to-head
4–8 μg/mL vs 64 μg/mL ampicillin
Minimal potency shift with β-lactamase; supports reproducibility
2,370 isolates; 64-fold ampicillin shift vs 2-fold for target
Beta-Lactamase Haemophilus influenzae Community-Acquired Pneumonia

S. pyogenes Potency Unaffected by Macrolide Resistance

Lanopepden demonstrated an MIC90 of 0.5 μg/mL against 617 S. pyogenes clinical isolates, with 95.1% of strains inhibited at 1 μg/mL [1]. Critically, this potency was maintained irrespective of macrolide resistance phenotype: the MIC90 for macrolide-resistant S. pyogenes was also 0.5 μg/mL [2]. In contrast, azithromycin exhibited an MIC90 >8 μg/mL against macrolide-resistant strains, with only 90% susceptibility overall [3].

S. pyogenes MIC90
Head-to-head
0.5 μg/mL (macrolide-R)
All strains: 0.5 μg/mL, n=617
Sub-μg/mL potency maintained irrespective of macrolide phenotype
Azithromycin MIC90 >8 μg/mL for macrolide-R subset
Streptococcus pyogenes Macrolide Resistance Skin Infections

Lanopepden: Research Application Scenarios


Mechanistic PDF Studies in Drug-Resistant Gram-Positive Pathogens

Lanopepden serves as a well-characterized tool compound for dissecting PDF-dependent protein maturation in S. aureus and S. pneumoniae. Its retention of low MIC90 values (1-4 μg/mL) against MRSA and macrolide-resistant pneumococci [1] makes it uniquely suitable for elucidating PDF biology in clinically relevant resistant backgrounds. The availability of established MIC QC ranges for ATCC control strains (e.g., S. aureus ATCC 29213 MIC 1-4 μg/mL; S. pneumoniae ATCC 49619 MIC 0.12-0.5 μg/mL) [2] further facilitates assay standardization and inter-laboratory reproducibility.

Combination Therapy Evaluation for Respiratory Infections

Given its bactericidal activity against H. influenzae (≥3-log10 kill in 8/8 strains at 4× MIC, 24h) [3] and potent inhibition of β-lactamase-positive isolates (MIC90 8 μg/mL) [4], Lanopepden is an ideal partner compound for assessing synergistic or additive effects with β-lactamase inhibitors or other antibiotic classes in in vitro and in vivo pneumonia models. Its orthogonal mechanism of action minimizes the risk of cross-resistance when used in combination screens.

Screening Next-Generation PDF Inhibitors

Lanopepden's well-characterized in vitro potency spectrum (MIC90 values ranging from 0.5 μg/mL for S. pyogenes to 4 μg/mL for MRSA) [5] and its documented time-kill kinetics [6] provide a robust benchmark for evaluating novel PDF inhibitor candidates. Researchers can use Lanopepden as a positive control in MIC assays and time-kill studies to validate assay performance and to benchmark the relative potency and cidality of new chemical entities targeting bacterial PDF.

PDF Inhibitor Toxicity Studies in Academia & CROs

The withdrawal of Lanopepden from Phase I clinical development due to preclinical findings of potentially reactive metabolites presents a valuable opportunity for academic and CRO laboratories to investigate the structural basis of PDF inhibitor toxicity. Studies aimed at understanding the metabolic liabilities of Lanopepden can inform the design of safer PDF inhibitor scaffolds, leveraging the extensive in vitro and in vivo data package already generated for this compound.

Application
Selection Property
Validation Focus
PDF biology in drug-resistant Gram-positive pathogens
PDF inhibition in resistant backgrounds
MIC QC range verification (ATCC strains)
Combination research in pneumonia models
Bactericidal synergy with β-lactamase inhibitors
Time-kill and in vivo model endpoints
PDF inhibitor screening & benchmarking
Well-characterized potency spectrum
MIC and time-kill assay performance
Metabolic toxicity research (PDF inhibitor class)
Reactive metabolite liability data
Structural toxicity modeling and scaffold redesign

Technical Documentation Hub

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22 linked technical documents
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